Methyl pentadeca-2,4,9,12-tetraenoate
Description
Methyl pentadeca-2,4,9,12-tetraenoate is a methyl ester of a polyunsaturated fatty acid with a 15-carbon chain and four double bonds at positions 2, 4, 9, and 12. Its molecular formula is C₁₆H₂₄O₂, and it is structurally characterized by alternating conjugated (2,4) and non-conjugated (9,12) double bonds. Its reactivity and physical properties are heavily influenced by the positioning and conjugation of its double bonds.
Properties
CAS No. |
824970-39-0 |
|---|---|
Molecular Formula |
C16H24O2 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
methyl pentadeca-2,4,9,12-tetraenoate |
InChI |
InChI=1S/C16H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18-2/h4-5,7-8,12-15H,3,6,9-11H2,1-2H3 |
InChI Key |
MKKKFYBINSDXTL-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CCCCC=CC=CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl pentadeca-2,4,9,12-tetraenoate can be synthesized through a series of organic reactions. One common method involves the esterification of pentadeca-2,4,9,12-tetraenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl pentadeca-2,4,9,12-tetraenoate undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperoxybenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester to an alcohol.
Substitution: Sodium hydroxide (NaOH) for hydrolysis of the ester to the corresponding carboxylic acid.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Carboxylic acids or other substituted esters.
Scientific Research Applications
Methyl pentadeca-2,4,9,12-tetraenoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers and other materials due to its reactive double bonds.
Mechanism of Action
The mechanism of action of methyl pentadeca-2,4,9,12-tetraenoate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with biological pathways. The double bonds in the compound can also participate in various biochemical reactions, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(Pentadeca-8,11,14-Trienyl)phenol
- Source: Derived from cardanol, a major component of cashew nut shell liquid (CNSL) .
- Structure: Contains a 15-carbon chain with three non-conjugated double bonds (positions 8, 11, 14) and a phenolic hydroxyl group.
- Key Differences: Functional group: Phenol vs. ester. Double bonds: Three non-conjugated vs. four (two conjugated, two isolated). Reactivity: The phenolic group enables polymerization and electrophilic substitution, whereas the ester group in methyl tetraenoate facilitates hydrolysis or transesterification .
Methyl Pentadecanoate
- Key Differences: Physical Properties: Methyl pentadecanoate has a higher melting point (≈18°C) and greater stability due to the absence of unsaturation, whereas the tetraenoate’s unsaturated structure lowers its melting point and increases susceptibility to oxidation . Applications: Saturated esters are commonly used as biodiesel additives, while polyunsaturated esters like methyl tetraenoate are explored for specialized polymers or bioactive molecules .
Pentadienoic Acid (PDA)
- Structure: A short-chain (C₅H₈O₂) dienoic acid with conjugated double bonds at positions 2 and 4.
- Key Differences: Chain length and unsaturation: PDA’s shorter chain limits its use in lipid-based applications, whereas methyl tetraenoate’s longer chain enhances hydrophobic interactions in surfactants or lipid bilayers. Reactivity: Both compounds exhibit conjugation-driven reactivity (e.g., Diels-Alder reactions), but PDA’s carboxylic acid group enables salt formation, unlike the ester group in methyl tetraenoate .
Data Table: Structural and Functional Comparison
Research Findings on Reactivity and Stability
- Oxidative Stability: Methyl tetraenoate’s isolated double bonds at 9 and 12 are less reactive toward oxidation than its conjugated 2,4-diene system, which readily undergoes peroxidation .
- Synthetic Utility: The conjugated diene (2,4) in methyl tetraenoate serves as a dienophile in Diels-Alder reactions, a feature absent in saturated analogs like methyl pentadecanoate .
- Biological Relevance: Unlike PDA, methyl tetraenoate’s long alkyl chain mimics natural fatty acids, making it a candidate for studying lipid metabolism or antimicrobial activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
